molecular formula C9H18ClNO2 B170248 H-CHG-OME HCL CAS No. 14328-63-3

H-CHG-OME HCL

Cat. No.: B170248
CAS No.: 14328-63-3
M. Wt: 207.7 g/mol
InChI Key: ORJOGDRCFDWIIJ-QRPNPIFTSA-N
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Description

H-CHG-OME HCL is a chiral compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a cyclohexyl ring and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-CHG-OME HCL typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group and the ester functionality.

    Amination: The cyclohexanone is first converted to (S)-2-amino-2-cyclohexylacetic acid through a reductive amination process.

    Esterification: The (S)-2-amino-2-cyclohexylacetic acid is then esterified using methanol and hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

H-CHG-OME HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include cyclohexyl derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

H-CHG-OME HCL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of H-CHG-OME HCL involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-cyclohexylacetic acid
  • (S)-2-Amino-2-cyclohexylethanol
  • (S)-2-Amino-2-cyclohexylacetamide

Uniqueness

H-CHG-OME HCL stands out due to its unique combination of a cyclohexyl ring and an amino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-2-cyclohexylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJOGDRCFDWIIJ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589936
Record name Methyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-63-3
Record name Methyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cyclohexylglycine Methyl Ester.HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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